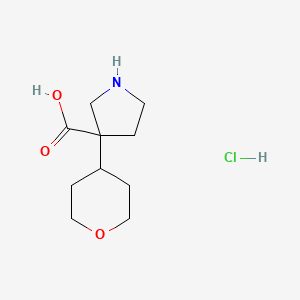

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-4-11-7-10)8-1-5-14-6-2-8;/h8,11H,1-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKRWYJGKJHCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCNC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with pyrrolidine precursors under controlled conditions. One common method involves the use of oxan-4-yl bromide and pyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the oxane or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine or oxane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Lead Compound for Drug Development : The compound has shown potential as a lead compound for developing drugs targeting specific diseases due to its biological activity. Its unique structure may influence the pharmacodynamics and pharmacokinetics of new therapeutic agents.

- Therapeutic Properties : Investigations into its therapeutic properties suggest it could be beneficial in treating conditions related to enzyme dysfunction or metabolic disorders.

2. Chemical Research

- Building Block in Organic Synthesis : 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

- Synthesis Methods : Several synthetic methods can be employed to produce this compound, reflecting common strategies in organic chemistry aimed at generating complex structures.

3. Biochemical Studies

- Enzyme Interaction Studies : The compound's structure makes it suitable for studying interactions with enzymes and other biological targets. Research indicates that modifications to its oxane or pyrrolidine rings can significantly alter its binding affinity and specificity towards these targets.

- Mechanism of Action : The mechanism involves binding to specific molecular targets, potentially modulating enzyme activity or influencing cellular pathways, which is critical for understanding its biological effects.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural features, molecular properties, and applications of 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride with related compounds:

Key Differences and Implications

Substituent Effects :

- The oxan-4-yl group in the target compound enhances hydrophilicity and metabolic stability compared to aryl-substituted analogues (e.g., 2-chlorophenyl or trifluoromethylphenyl), which are more lipophilic and prone to oxidative metabolism .

- Electron-withdrawing groups (e.g., Cl, CF₃) in analogues improve binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .

Reactivity :

- The ethyl ester in Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride increases reactivity toward hydrolysis, making it less stable under physiological conditions than the carboxylic acid derivatives .

Synthetic Utility :

- The target compound’s tetrahydropyranyl group provides a conformationally restricted scaffold, advantageous for probing protein-ligand interactions. In contrast, aromatic substituents (e.g., in trans-4-(2-chlorophenyl) derivatives) are tailored for targeting receptors with hydrophobic binding sites .

Chirality: Racemic mixtures (e.g., rac-(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride) require resolution for enantioselective applications, whereas the target compound’s non-chiral oxan-4-yl group simplifies synthesis .

Commercial and Handling Considerations

- Cost : The target compound is priced higher (€886.00/50 mg) than simpler esters (e.g., Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride) due to its complex synthesis and niche applications .

Biological Activity

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties. The information is drawn from diverse scientific literature to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can be represented as follows:

This compound features a pyrrolidine ring with a carboxylic acid functional group and an oxane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrrolidine derivatives, including 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- Compounds bearing free amino groups demonstrated enhanced anticancer activity compared to those without such groups.

- Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can lead to increased potency against cancer cells while minimizing cytotoxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | 10 | High potency |

| Compound B | HCT116 | 15 | Moderate potency |

| 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl | A549 | TBD | Under investigation |

Antimicrobial Activity

The antimicrobial properties of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride have also been investigated. Studies suggest that derivatives of this compound exhibit promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Key Findings:

- The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

- Research indicates that modifications in the molecular structure can enhance efficacy against specific pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Compound C | MRSA | 8 µg/mL | Effective |

| Compound D | VRE | 16 µg/mL | Moderate effectiveness |

| 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl | TBD | TBD | Under investigation |

Case Studies

- Anticancer Study : In a controlled study, researchers treated A549 cells with varying concentrations of 3-(Oxan-4-yl)pyrrolidine derivatives. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.

- Antimicrobial Study : Another study focused on the antimicrobial efficacy of pyrrolidine derivatives against Staphylococcus aureus. The results showed that certain modifications led to enhanced inhibition of bacterial growth compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.